trans-2-tert-Butylcyclohexan-1-ol
Overview
Description
trans-2-tert-Butylcyclohexan-1-ol: is an organic compound with the molecular formula C10H20O. It is a cyclohexanol derivative where a tert-butyl group is attached to the second carbon in the cyclohexane ring. This compound is known for its unique stereochemistry and is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of trans-2-tert-Butylcyclohexanone: One common method involves the hydrogenation of trans-2-tert-butylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Grignard Reaction: Another method involves the reaction of tert-butylmagnesium chloride with cyclohexanone, followed by hydrolysis to yield trans-2-tert-butylcyclohexan-1-ol.
Industrial Production Methods: : Industrial production typically involves the hydrogenation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: trans-2-tert-Butylcyclohexanone
Reduction: trans-2-tert-Butylcyclohexane
Substitution: trans-2-tert-Butylcyclohexyl chloride
Scientific Research Applications
Chemistry: : trans-2-tert-Butylcyclohexan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: : It has been studied for its potential anti-inflammatory and analgesic properties. Research indicates that it may be effective in reducing pain and inflammation, making it a candidate for the treatment of conditions like arthritis.
Mechanism of Action
The mechanism by which trans-2-tert-Butylcyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The compound’s analgesic effects are thought to result from its ability to modulate pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
cis-2-tert-Butylcyclohexan-1-ol: This isomer differs in the spatial arrangement of the tert-butyl group and the hydroxyl group on the cyclohexane ring.
trans-4-tert-Butylcyclohexan-1-ol: In this compound, the tert-butyl group is attached to the fourth carbon of the cyclohexane ring.
Uniqueness: : trans-2-tert-Butylcyclohexan-1-ol is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in applications requiring chiral purity and specific molecular interactions .
Properties
IUPAC Name |
(1R,2S)-2-tert-butylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWBMHADAJAAZ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052201 | |
Record name | trans-2-tert-Butylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-22-6, 98104-30-4 | |
Record name | rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5448-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butylcyclohexanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098104304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-2-tert-Butylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-tert-butylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T74YJB0Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KM55MK799 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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